2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide
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Overview
Description
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide is a chemical compound with the molecular formula C11H17ClN2OS and a molecular weight of 260.78 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with pentanoyl chloride in the presence of a base to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[1-(5-bromothiophen-2-yl)ethyl]pentanamide
- 2-amino-N-[1-(5-fluorothiophen-2-yl)ethyl]pentanamide
- 2-amino-N-[1-(5-methylthiophen-2-yl)ethyl]pentanamide
Uniqueness
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide is unique due to the presence of the chlorine atom in the thiophene ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with different substituents on the thiophene ring .
Properties
IUPAC Name |
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2OS/c1-3-4-8(13)11(15)14-7(2)9-5-6-10(12)16-9/h5-8H,3-4,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYGDOHMIGHOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)C1=CC=C(S1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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